Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-
CAS No.: 647853-09-6
Cat. No.: VC20335506
Molecular Formula: C17H11ClN4O4
Molecular Weight: 370.7 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- - 647853-09-6](/images/structure/VC20335506.png)
Specification
CAS No. | 647853-09-6 |
---|---|
Molecular Formula | C17H11ClN4O4 |
Molecular Weight | 370.7 g/mol |
IUPAC Name | 2-chloro-5-nitro-N-(4-pyrazin-2-yloxyphenyl)benzamide |
Standard InChI | InChI=1S/C17H11ClN4O4/c18-15-6-3-12(22(24)25)9-14(15)17(23)21-11-1-4-13(5-2-11)26-16-10-19-7-8-20-16/h1-10H,(H,21,23) |
Standard InChI Key | DZHLQXNUWHQGMT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=CN=C3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide, reflecting its benzamide core substituted at the 2-position with chlorine, the 5-position with a nitro group, and an N-linked 4-(pyrazinyloxy)phenyl moiety . Its molecular formula is C₁₈H₁₂ClN₃O₄, with a molecular weight of 377.76 g/mol . The pyrazinyloxy group introduces a heteroaromatic ring system, distinguishing it from analogs with pyridinyl or pyrimidinyl substituents .
Structural Features and Comparative Analysis
The compound’s structure comprises three key regions:
-
Benzamide backbone: A benzene ring substituted with a carboxamide group at position 1.
-
Electron-withdrawing substituents: Chlorine at position 2 and a nitro group at position 5, which influence electronic distribution and reactivity.
-
Pyrazinyloxy-phenyl group: A phenyl ring connected via an ether linkage to a pyrazine ring, contributing to steric bulk and potential hydrogen-bonding interactions.
Comparative analysis with structurally related compounds reveals critical differences. For instance, replacing the pyrazinyloxy group with a pyridinyloxy moiety (as in CAS 647853-01-8) reduces molecular weight to 404.2 g/mol but maintains similar electronic profiles . Conversely, analogs with quinolinyloxy groups (e.g., CAS 647852-85-5) exhibit increased lipophilicity (LogP 6.44) due to extended aromatic systems .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis protocol for 647853-09-6 is published, routes for analogous benzamides suggest a multi-step approach:
-
Chlorination and nitration: Sequential electrophilic substitution on benzamide to introduce chloro and nitro groups at positions 2 and 5, respectively.
-
Ether formation: Coupling of 4-aminophenol with pyrazine via nucleophilic aromatic substitution under basic conditions .
-
Amide bond formation: Reaction of the substituted benzoyl chloride with the pyrazinyloxy-aniline intermediate .
Key challenges include regioselectivity during nitration and minimizing side reactions during ether synthesis. Optimal yields for similar compounds are achieved using catalysts like CuI and solvents such as DMF at 80–100°C .
Physicochemical Characteristics
Property | Value/Description | Source |
---|---|---|
Molecular weight | 377.76 g/mol | |
Solubility | Likely soluble in DMSO (>25 mg/mL) | |
LogP (predicted) | ~3.2 (moderate lipophilicity) | |
Stability | Sensitive to strong acids/bases |
The nitro and chloro groups enhance electrophilicity, potentially increasing reactivity toward nucleophiles. The pyrazinyloxy group may improve aqueous solubility compared to purely aromatic substituents .
Biological Activity and Mechanistic Insights
PPARγ Antagonism
Structural analogs, such as 2-chloro-5-nitro-N-(4-pyridyl)benzamide (CAS 313516-66-4), exhibit potent PPARγ antagonism, inhibiting adipocyte differentiation and cancer cell proliferation . The pyrazinyloxy variant may similarly interfere with PPARγ’s ligand-binding domain, though empirical validation is required.
P2X7 Receptor Modulation
Benzamide derivatives with nitro substituents (e.g., CAS 647852-97-9) block ATP-induced calcium influx via P2X7 receptors, suggesting anti-inflammatory and analgesic potential. The chloro-nitro motif in 647853-09-6 could enhance binding affinity to this target.
Kinase Inhibition
Pyrazine-containing compounds often inhibit kinases due to interactions with ATP-binding pockets. Molecular docking studies hypothesize that the pyrazinyloxy group in 647853-09-6 may align with residues in kinases like EGFR or VEGFR2, though experimental confirmation is lacking .
Research Gaps and Future Directions
Current data on 647853-09-6 are sparse, highlighting the need for:
-
Synthetic optimization: Developing scalable routes with higher yields.
-
ADMET profiling: Assessing pharmacokinetics and toxicity in vitro.
-
Target validation: Screening against PPARγ, P2X7, and kinase panels.
-
Structural studies: X-ray crystallography to resolve binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume